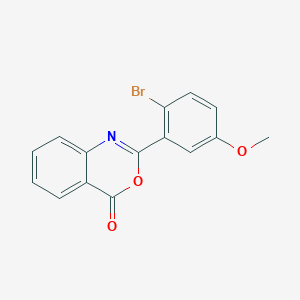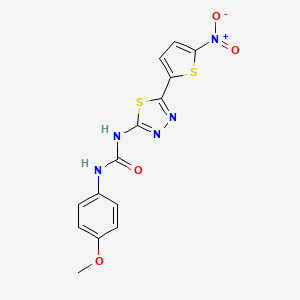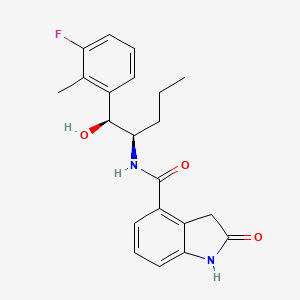
A1AT modulator 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A1AT modulator 1 is a compound known for its potent inhibition of Z alpha-1-antitrypsin polymerization. Alpha-1-antitrypsin is a protein produced in the liver that functions as a protease inhibitor, specifically targeting neutrophil elastase. This compound exhibits a pIC50 of 8.3, indicating its high efficacy in inhibiting the polymerization process .
Analyse Chemischer Reaktionen
A1AT modulator 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include solvents like DMSO, PEG300, and Tween 80 . The major products formed from these reactions depend on the specific conditions and reagents used, but typically involve modifications to the functional groups present in the compound.
Wissenschaftliche Forschungsanwendungen
A1AT modulator 1 has a wide range of scientific research applications. It is primarily used in the study of alpha-1-antitrypsin deficiency-related lung diseases, such as chronic obstructive pulmonary disease (COPD) and emphysema . By increasing the levels of functional alpha-1-antitrypsin in the bloodstream, this compound helps mitigate the destructive effects of neutrophil elastase on lung tissue.
Wirkmechanismus
The mechanism of action of A1AT modulator 1 involves stabilizing the alpha-1-antitrypsin protein, correcting its folding, or increasing its production . This compound works by enhancing the secretion of functional alpha-1-antitrypsin protein from liver cells into the bloodstream, thereby increasing its availability to neutralize neutrophil elastase. It also stabilizes the alpha-1-antitrypsin protein in the bloodstream, extending its half-life and enhancing its inhibitory activity .
Vergleich Mit ähnlichen Verbindungen
A1AT modulator 1 is unique in its ability to potently inhibit Z alpha-1-antitrypsin polymerization. Similar compounds include other alpha-1-antitrypsin modulators that aim to enhance or restore the function of the alpha-1-antitrypsin protein . These compounds may work through different mechanisms, such as correcting protein misfolding, increasing protein production, or stabilizing the protein in the bloodstream. The uniqueness of this compound lies in its high efficacy and specific targeting of Z alpha-1-antitrypsin polymerization .
Eigenschaften
Molekularformel |
C21H23FN2O3 |
|---|---|
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
N-[(1S,2R)-1-(3-fluoro-2-methylphenyl)-1-hydroxypentan-2-yl]-2-oxo-1,3-dihydroindole-4-carboxamide |
InChI |
InChI=1S/C21H23FN2O3/c1-3-6-18(20(26)13-7-4-9-16(22)12(13)2)24-21(27)14-8-5-10-17-15(14)11-19(25)23-17/h4-5,7-10,18,20,26H,3,6,11H2,1-2H3,(H,23,25)(H,24,27)/t18-,20+/m1/s1 |
InChI-Schlüssel |
MSZBLPYPBQYDNI-QUCCMNQESA-N |
Isomerische SMILES |
CCC[C@H]([C@H](C1=C(C(=CC=C1)F)C)O)NC(=O)C2=C3CC(=O)NC3=CC=C2 |
Kanonische SMILES |
CCCC(C(C1=C(C(=CC=C1)F)C)O)NC(=O)C2=C3CC(=O)NC3=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


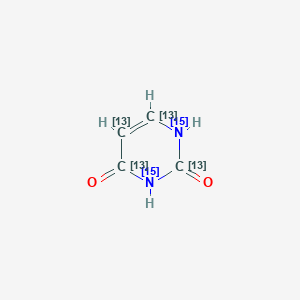
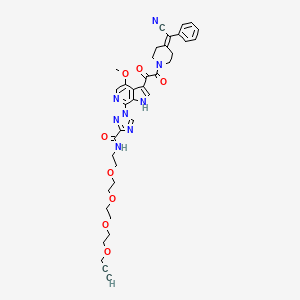
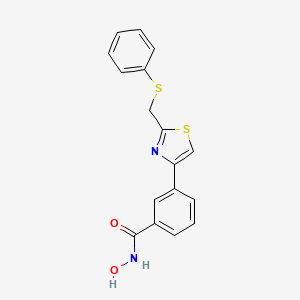
![1-[(2R,4R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12396896.png)
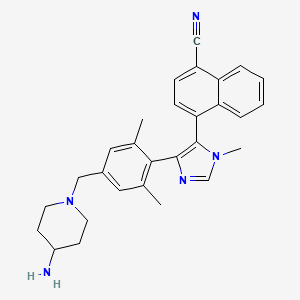
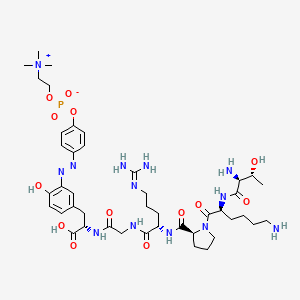
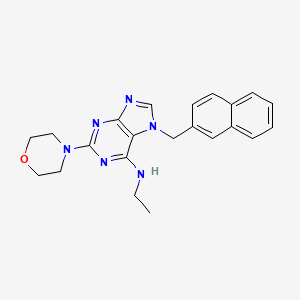
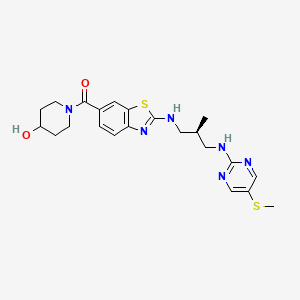
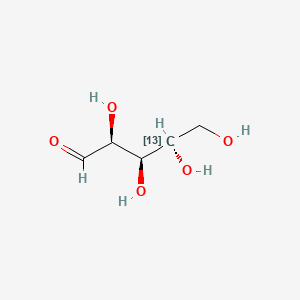
![1-[(2R,3S)-4-hydroxy-3-methoxy-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12396938.png)
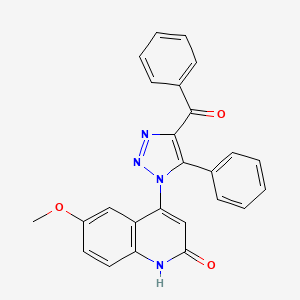
![(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(1R,2R)-1-[(2R,3S,4S)-3,4-dimethyloxolan-2-yl]-1,2-dihydroxypropan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B12396948.png)
